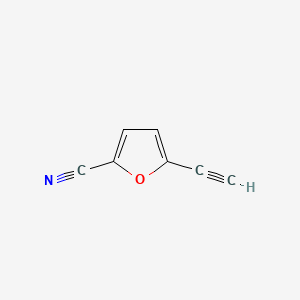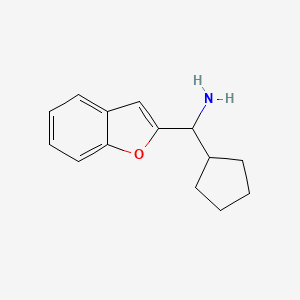![molecular formula C5H2ClN3O2 B15308040 5-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one](/img/structure/B15308040.png)
5-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a chlorine atom attached to the oxazole ring. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloropyrimidine-2,4-dione with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole N-oxides or reduction to yield corresponding amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Substitution: Formation of 5-azido-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one or 5-thiocyanato-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one.
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of corresponding amines.
Scientific Research Applications
5-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of kinases involved in cell signaling, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-chlorobenzo[d]oxazole
- 2-ethoxybenzo[d]oxazole
- 2-ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
5-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one is unique due to its specific substitution pattern and the presence of both oxazole and pyrimidine rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C5H2ClN3O2 |
|---|---|
Molecular Weight |
171.54 g/mol |
IUPAC Name |
5-chloro-3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one |
InChI |
InChI=1S/C5H2ClN3O2/c6-4-7-1-2-3(8-4)9-5(10)11-2/h1H,(H,7,8,9,10) |
InChI Key |
RBPTUNHVFZHRAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)NC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]aceticacid](/img/structure/B15307998.png)



![2-[(2-Hydroxyethyl)sulfanyl]acetonitrile](/img/structure/B15308035.png)
![N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride](/img/structure/B15308042.png)
![5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15308049.png)

